molecular formula C8H4BrF3N2 B7903735 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine

2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine

Cat. No.: B7903735
M. Wt: 265.03 g/mol
InChI Key: PGHZOGFCJJQHBZ-UHFFFAOYSA-N
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Description

2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the seventh position of the imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often catalyzed by bases such as sodium hydroxide (NaOH) and can be carried out under ambient, aqueous, and metal-free conditions .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines, including this compound, often employs metal-catalyzed coupling reactions. Catalysts such as copper, iron, gold, ruthenium, and palladium are commonly used. These processes may involve undesirable solvents and require high temperatures, high catalyst loading, and long reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., NaOH), oxidizing agents, reducing agents, and radical initiators. Conditions may vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophilic activator, facilitating reactions with carbonyl and imine groups. This interaction can lead to the formation of various biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-14-2-1-5(8(10,11)12)3-7(14)13-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHZOGFCJJQHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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